Lipophilicity (XLogP3) Stepwise Increase from Unsubstituted to Mono-Methyl to 4,5-Dimethyl
The 4,5-dimethyl substitution on the pyrazole ring produces a quantifiable increase in computed lipophilicity compared to the unsubstituted parent and the mono-methyl analog. PubChem-computed XLogP3-AA values are 1.8 for 1-phenyl-1H-pyrazole-3-carboxylic acid (parent), approximately 2.2 for 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, and 2.5 for the 4,5-dimethyl target compound [1][2]. This ΔLogP of +0.7 relative to the unsubstituted parent and +0.3 relative to the 5-methyl analog represents a meaningful divergence that can alter membrane permeability, CNS penetration potential, and non-specific protein binding in biological assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5 |
| Comparator Or Baseline | Unsubstituted parent (CAS 4747-46-0): XLogP3-AA = 1.8; 5-Methyl analog (CAS 10199-57-2): XLogP3-AA ≈ 2.2 |
| Quantified Difference | ΔXLogP3 = +0.7 vs parent; +0.3 vs 5-methyl analog |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
For medicinal chemistry programs, a ΔLogP of 0.7 can translate to a roughly 5-fold difference in theoretical membrane partitioning, directly impacting compound prioritization in permeability-limited target profiles.
- [1] PubChem Compound Summary CID 14135245. XLogP3-AA = 2.5. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary CID 12370874 (1-phenyl-1H-pyrazole-3-carboxylic acid). XLogP3-AA = 1.8. National Center for Biotechnology Information. View Source
